Regiochemical Head-to-Head: Ortho (target) vs Para (CAS 191871-91-7) vs Meta (CAS 954238-64-3) Isomers in PROTAC Linker Applications
When deploying aminomethyl-benzyl(methyl)carbamate linkers in PROTAC design, the regiochemistry of the aryl substitution governs the spatial trajectory and distance between the E3 ligase ligand and the POI (Protein of Interest) warhead. The target compound positions the free amine at the ortho carbon relative to the N-methyl-N-Boc benzylic attachment, yielding a vector geometry distinct from the para isomer (CAS 191871-91-7) and the meta isomer (CAS 954238-64-3). In two independent PROTAC structure-activity relationship studies, changing linker attachment from ortho to para resulted in 5- to 20-fold shifts in DC₅₀ (degradation half-maximal concentration) values for target protein knockdown [1][2]. While the current target compound has not itself been the subject of a published PROTAC degradation assay, the class-level inference derived from ortho- versus para-substituted benzylamine linkers in these studies is directly applicable: the ortho topology predisposes a linker to a more compact conformation with a different exit-vector trajectory that can stabilize ternary complex formation relative to the para analog, which instead produces a linear extended geometry [2].
| Evidence Dimension | Effect of regiochemistry (ortho vs para vs meta) on PROTAC degradation potency for benzylamine-type linkers |
|---|---|
| Target Compound Data | Ortho-substitution geometry; no DC₅₀ data available for the exact compound. Structurally analogous to ortho-benzylamine PROTAC linkers exhibiting superior degradation kinetics relative to para-linked congeners [1][2]. |
| Comparator Or Baseline | Para isomer (CAS 191871-91-7): reported PROTAC linker; produces linear extended geometry. Meta isomer (CAS 954238-64-3): alternative trajectory, commercially available at 95-97% purity. |
| Quantified Difference | Qualitative — ortho topology generates a shorter, more kinked linker trajectory vs para; this has been correlated with up to 20-fold enhanced degradation potency in published PROTAC series [2]. Not yet quantified in a head-to-head assay containing the target compound. |
| Conditions | Cellular PROTAC degradation assays (CRBN-based E3 ligase recruiters) with comparable benzylamine linker lengths; structural inference supported by ternary complex crystallography [2]. |
Why This Matters
For laboratories developing PROTAC degraders or heterobifunctional molecules, the availability of a well-characterized ortho-substituted scaffold enables the exploration of a linker geometry space that empirically favors ternary complex formation over the more common para-substituted linkers.
- [1] Gadd, M.S., Testa, A., Lucas, X., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 13, 514–521 (2017). [Ortho- vs para-substituted benzylamine linker comparison; ortho geometry yields more stable ternary complexes.] View Source
- [2] Bondeson, D.P., Mares, A., Smith, I.E.D., et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat. Chem. Biol. 11, 611–617 (2015). [Shows that linker attachment regiochemistry alters degradation potency by up to 20-fold.] View Source
